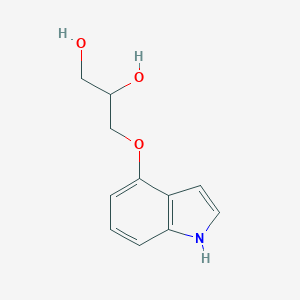

3-(1H-Indol-4-yloxy)-1,2-propanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-4-yloxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZTVUHCYCHOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342716 | |

| Record name | 3-(1H-indol-4-yloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61212-32-6 | |

| Record name | 3-(1H-Indol-4-yloxy)-1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061212326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-indol-4-yloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61212-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1H-INDOL-4-YLOXY)-1,2-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3YN53L5LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Chiral Resolution of 3 1h Indol 4 Yloxy 1,2 Propanediol

Enantiomeric Forms and Their Separation

The presence of a chiral center in 3-(1H-Indol-4-yloxy)-1,2-propanediol necessitates the separation of its racemic mixture into individual enantiomers to isolate the biologically active form.

Preferential Crystallization Procedures for Enantiomeric Resolution

Research has indicated that racemic this compound exists as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. This property makes it amenable to resolution by preferential crystallization, also known as resolution by entrainment. This technique exploits the differences in solubility between the racemate and the individual enantiomers. By seeding a supersaturated solution of the racemate with crystals of one of the desired enantiomers, that enantiomer will crystallize out selectively.

While specific industrial protocols for the preferential crystallization of this compound are proprietary, the general principles involve carefully controlling conditions such as supersaturation, temperature, and seeding to induce the crystallization of one enantiomer, leaving the other enriched in the mother liquor. This process can then be repeated with seeds of the opposite enantiomer to resolve the remaining mixture.

Alternative Chiral Separation Methodologies for Indolyl Propanediols

Beyond preferential crystallization, several other methods are employed for the chiral separation of related indolyl propanediols and similar compounds, which are applicable to this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Various CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, have proven effective in resolving racemic mixtures of Pindolol and its precursors.

| Parameter | Description |

| Stationary Phase | Chiral columns (e.g., cellulose-based, amylose-based) |

| Mobile Phase | A mixture of solvents, often a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) or isopropanol, sometimes with a basic modifier like diethylamine. |

| Detection | UV-Vis detector |

| Principle | Differential interaction of enantiomers with the chiral stationary phase. |

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the diol can be recovered by breaking the salt.

Stereoselective Synthesis of Enantiomers

To circumvent the need for resolving a racemic mixture, stereoselective synthesis aims to produce a single, desired enantiomer directly. For this compound, this is particularly important for obtaining the precursor to the pharmacologically active (S)-Pindolol.

The synthesis of enantiomerically pure 3-(aryloxy)-1,2-propanediols often starts from a chiral building block. A common strategy involves the use of (R)- or (S)-glycidol or their derivatives. For instance, the synthesis of (S)-3-(1H-Indol-4-yloxy)-1,2-propanediol can be achieved by the reaction of 4-hydroxyindole (B18505) with (R)-glycidol. The epoxide ring of glycidol (B123203) is opened by the phenoxide ion of 4-hydroxyindole in a stereospecific manner, leading to the formation of the desired (S)-enantiomer.

Another approach involves the asymmetric dihydroxylation of an allyl ether of 4-hydroxyindole using catalysts like osmium tetroxide in the presence of a chiral ligand. This method can introduce the two hydroxyl groups in a stereocontrolled fashion.

| Synthetic Strategy | Chiral Source/Reagent | Key Reaction | Product |

| Chiral Pool Synthesis | (R)-Glycidol | Nucleophilic ring-opening | (S)-3-(1H-Indol-4-yloxy)-1,2-propanediol |

| Asymmetric Catalysis | Allyl 4-indolyl ether, OsO4, Chiral Ligand | Asymmetric Dihydroxylation | (S)- or (R)-3-(1H-Indol-4-yloxy)-1,2-propanediol |

Impact of Stereochemistry on Biological Activity and Receptor Interactions (e.g., comparison with (S)-Pindolol activity)

The stereochemistry of this compound is intrinsically linked to the biological activity of its derivatives, most notably Pindolol. It is well-established that the beta-adrenergic blocking activity of Pindolol resides almost exclusively in its (S)-enantiomer. nih.gov This stereoselectivity is a direct consequence of the specific three-dimensional arrangement required for effective binding to the beta-adrenergic receptor.

The (S)-enantiomer of Pindolol, derived from (S)-3-(1H-Indol-4-yloxy)-1,2-propanediol, can establish a precise set of interactions with the amino acid residues in the binding pocket of the receptor. These interactions, which include hydrogen bonds and hydrophobic interactions, are critical for the antagonist effect. The (R)-enantiomer, due to its different spatial orientation, cannot achieve this optimal fit and is therefore significantly less active as a beta-blocker.

Interestingly, some studies on related beta-blockers like propranolol (B1214883) have suggested that the (R)-enantiomer may not be entirely inert and could possess biological activities independent of beta-blockade. However, for the primary therapeutic effect of beta-adrenergic antagonism, the (S)-configuration is paramount. Therefore, the synthesis and separation of the enantiomers of this compound are critical steps in the production of the clinically effective (S)-Pindolol.

Structural Analysis and Advanced Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Comprehensive Structure Elucidation

A combination of sophisticated spectroscopic methods is employed to piece together the molecular architecture of 3-(1H-Indol-4-yloxy)-1,2-propanediol, ensuring the correct connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum revealed characteristic signals for the indole (B1671886) ring protons, the propanediol (B1597323) moiety, and the hydroxyl groups. The aromatic region of the spectrum shows distinct signals for the protons on the indole nucleus, while the aliphatic region displays multiplets corresponding to the -CH₂ and -CH groups of the propanediol side chain. The presence of exchangeable protons from the hydroxyl and amine groups is also a notable feature.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. This allows for the confirmation of the carbon skeleton, including the indole ring system and the propanediol side chain.

A 2022 publication by Kumar et al. provides the following NMR data for 3-((1H-indol-4-yl)oxy)propane-1,2-diol, synthesized using a microwave-assisted method actascientific.com:

¹H NMR (300 MHz):

δ 11.034 (s, 1H, –NH)

δ 7.202 (s, 1H, Ar-H)

δ 6.969 (t, 2H, Ar-H)

δ 6.473 (d, 1H, Ar-H)

δ 4.975 (d, 1H, OH)

δ 4.699 (t, 1H, OH)

δ 4.066 (m, 1H, –CH-OH)

δ 3.932 (m, 2H, CH₂)

δ 3.536 (d, 2H, -CH₂)

¹³C NMR (75 MHz):

No specific data was provided in the referenced text actascientific.com.

| ¹H NMR Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 11.034 | s | 1H | –NH |

| 7.202 | s | 1H | Ar-H |

| 6.969 | t | 2H | Ar-H |

| 6.473 | d | 1H | Ar-H |

| 4.975 | d | 1H | OH |

| 4.699 | t | 1H | OH |

| 4.066 | m | 1H | –CH-OH |

| 3.932 | m | 2H | CH₂ |

| 3.536 | d | 2H | -CH₂ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, O-H stretching of the hydroxyl groups, C-O stretching of the ether and alcohol functionalities, and C-H stretching of the aromatic and aliphatic parts of the molecule. A study on the polymorphism of pindolol, a closely related compound, utilized IR spectroscopy to differentiate between its crystalline forms, highlighting the sensitivity of this technique to the solid-state structure of a molecule. Although a specific IR spectrum for this compound is not detailed in the available literature, its expected absorption bands would be key in confirming its chemical identity.

X-ray Diffraction Analysis of Crystalline Forms and Packing Patterns

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Research has indicated that 3-(4-indolyloxy)-1,2-propanediol has been investigated using X-ray diffraction methods pharmaffiliates.com. These studies have revealed that the racemic mixture of this compound crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers pharmaffiliates.com. This property is significant as it allows for the separation of the (S)- and (R)-enantiomers through preferential crystallization pharmaffiliates.com.

The crystal packing of 3-(4-indolyloxy)-1,2-propanediol is described as "guaifenesin-like," where classic hydrogen-bonded bilayers, framed by hydrophobic fragments of the molecules, form the fundamental crystal-forming motif pharmaffiliates.com. This packing pattern is conserved even when crystallizing from a racemic mixture pharmaffiliates.com. While the specific crystallographic data such as unit cell dimensions and space group are not provided in the readily available literature, the knowledge of its conglomerate nature and packing motif is crucial for understanding its solid-state properties and for the development of enantioselective separation processes.

Challenges and Strategies in Structural Elucidation and Revision of Indolyl Natural Products

The structural elucidation of natural products, particularly those containing an indole moiety, is often fraught with challenges. The complexity and diversity of indole alkaloids can lead to ambiguities in spectral interpretation and, in some cases, incorrect structural assignments.

Common challenges in the structural elucidation of indolyl compounds include:

Isomeric Differentiation: The presence of multiple isomers with very similar spectroscopic properties can make unambiguous assignment difficult.

Complex NMR Spectra: Overlapping signals in ¹H NMR spectra and the need for advanced 2D NMR techniques (like HMBC, HSQC, and NOESY) are common. Misinterpretation of these complex spectra is a frequent source of error.

Relative and Absolute Stereochemistry: Determining the stereochemistry of multiple chiral centers often requires a combination of NMR techniques, chiroptical methods (like circular dichroism), and X-ray crystallography.

To overcome these challenges, researchers employ a variety of strategies:

Integrated Spectroscopic Analysis: A comprehensive approach that combines data from multiple spectroscopic techniques (NMR, MS, IR, UV) is essential.

Advanced NMR Experiments: The use of sophisticated 1D and 2D NMR experiments is crucial for resolving complex structures.

Computational Chemistry: Density functional theory (DFT) calculations of NMR chemical shifts and other spectroscopic properties are increasingly used to compare experimental data with theoretical models of possible structures.

Total Synthesis: The unambiguous synthesis of a proposed structure provides the ultimate proof of its correctness.

Crystallographic Analysis: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural information.

The journey of characterizing a molecule like this compound illustrates the iterative and multi-faceted nature of modern structural chemistry, where a combination of advanced analytical techniques and rigorous scientific inquiry is necessary to achieve a complete and accurate understanding of a chemical compound.

Investigation of Biological Activities and Receptor Interactions

Relationship to Beta-Adrenergic Receptor Modulators and Associated Pharmacological Profiles

The core structure of 3-(1H-Indol-4-yloxy)-1,2-propanediol is closely related to a class of drugs known as beta-blockers, many of which feature an aryloxypropanolamine skeleton. This structural similarity is most evident in its relationship to the drug Pindolol.

This compound is recognized in pharmaceutical analysis as Pindolol Impurity D. impurity.comlgcstandards.compharmaffiliates.comnih.gov Pindolol, or 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol, is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and angina pectoris. wikipedia.orgnih.govdrugs.com

Research into structurally similar indolyl-propanolamine derivatives provides insight into the potential for this compound to interact with various adrenoceptors. A study on (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, a compound that shares the same indol-4-yloxy-propan-2-ol backbone, demonstrated significant binding affinities for alpha-1, alpha-2, and beta-1 adrenoceptors. nih.govresearchgate.net This suggests that the indol-4-yloxy moiety is a key pharmacophore for adrenoceptor interaction.

The binding affinities of this related compound, which also exhibited hypotensive and antiarrhythmic properties, are detailed below. nih.gov These findings support the hypothesis that compounds in this class can function as multi-target adrenergic agents. While Pindolol is primarily a beta-blocker, other indole-containing beta-blockers like Carvedilol also possess alpha-1 blocking activity, contributing to their vasodilatory effects. nih.gov Therefore, it is plausible that this compound could exhibit weak modulatory effects on a range of adrenoceptors.

Table 1: Adrenoceptor Binding Affinities of a Related Indolyl-Propanolamine Derivative

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Alpha-1 | Data indicates significant affinity |

| Alpha-2 | Data indicates significant affinity |

| Beta-1 | Data indicates significant affinity |

Data derived from studies on (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol. nih.gov

Antimicrobial Potential Attributed to the 1,2-Propanediol Moiety

The 1,2-propanediol (propylene glycol) moiety of the title compound is known to possess intrinsic antimicrobial properties. mdpi.com Propylene glycol is widely used as an excipient in pharmaceutical and cosmetic formulations, where it also functions as a preservative. nih.govoup.com Its antimicrobial activity is broad, showing efficacy against various bacteria and fungi. nih.gov

Table 2: Documented Antimicrobial Activity of 1,2-Propanediol (Propylene Glycol)

| Microorganism Type | Activity | Reference |

|---|---|---|

| Bacteria (general) | Bactericidal | nih.gov |

| Fungi (general) | Fungicidal | nih.gov |

| Escherichia coli | Effective, causes membrane damage | nih.govresearchgate.net |

| Pseudomonas aeruginosa | Effective, causes membrane damage | nih.govresearchgate.net |

Screening for Other Pharmacological Activities in Analogues

The versatile indole (B1671886) scaffold is a common feature in many biologically active compounds, prompting the exploration of analogues for a wide range of pharmacological effects beyond adrenoceptor modulation.

As previously mentioned, research into analogues provides strong evidence for potential antiarrhythmic and hypotensive activities. The study of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol explicitly confirmed that the compound significantly decreases both systolic and diastolic blood pressure and possesses antiarrhythmic activity. nih.gov The researchers concluded that these cardiovascular effects are likely related to the compound's demonstrated adrenolytic (alpha- and beta-blocking) properties. nih.gov Pindolol itself, the parent compound, was initially explored for its antiarrhythmic effects before its primary use in hypertension was established. nih.gov This reinforces the potential of the indolyl-propanolamine structure as a template for discovering new cardiovascular agents.

The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiparasitic effects. nih.govmdpi.com Specifically, various indole derivatives have been identified as having significant trypanocidal activity, effective against the protozoan parasites of the genus Trypanosoma that cause Chagas disease and Human African Trypanosomiasis. mdpi.comnih.gov

Examples of indole-based compounds with demonstrated trypanocidal activity include:

Diamidine indole derivatives , which have shown excellent inhibitory activity against T. brucei. mdpi.com

Paullones , where the indole moiety was found to be essential for the inhibition of trypanothione (B104310) synthetase, a crucial enzyme for the parasite's survival. nih.gov

Tryptophol , an indole alkaloid isolated from a marine sponge, which displayed inhibitory activity against T.b. rhodesiense. nih.gov

1H-indole-2-carboxamides , identified through phenotypic screening as active against the intracellular forms of T. cruzi. acs.org

The consistent appearance of the indole scaffold in active antitrypanosomal compounds suggests that screening this compound and its analogues for this activity would be a logical and promising research direction.

Table 3: Examples of Indole-Derived Compounds with Trypanocidal Activity

| Compound Class/Example | Target Organism | Reported Activity/Mechanism | Reference |

|---|---|---|---|

| Diamidine Indole Derivatives | Trypanosoma brucei | Excellent inhibitory activity (nM range) | mdpi.com |

| N5-substituted Paullones | Trypanosoma brucei | Inhibition of trypanothione synthetase; indole moiety is essential | nih.gov |

| Tryptophol | T.b. rhodesiense | IC50 value of 36.6 µM | nih.gov |

Emerging Biological Targets and Mechanisms for Indole-Containing Compounds

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Research into its derivatives has unveiled a wide array of potential therapeutic applications. This section explores some of the emerging biological targets and mechanisms of action for indole-containing compounds, focusing on their roles in kinase inhibition, monoamine reuptake, and phospholipase A2 inhibition.

Kinase Inhibition (e.g., VEGFR-2) by Substituted Indole Scaffolds

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. rsc.org Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.govnih.gov The indole nucleus has proven to be a valuable scaffold for the development of potent VEGFR-2 inhibitors.

One of the pioneering classes of compounds in this area is the 3-substituted indolin-2-ones. Structural analysis of these inhibitors has identified key binding elements that interact with the ATP-binding site of the kinase domain. wikipedia.org For instance, a hydrogen bond acceptor at the N1 position of a quinolone or quinazoline (B50416) derivative can interact with the Cys919 residue of VEGFR-2. wikipedia.org The terminal aromatic ring of these molecules can form hydrophobic interactions within a specific pocket of the receptor. wikipedia.org

Derivatives of 2-oxoindolin-3-ylidene have been synthesized and shown to exhibit promising inhibitory properties against multiple tyrosine kinases, including VEGFR-2. nih.gov Some of these compounds displayed inhibitory concentrations (IC50) in the nanomolar range, comparable to or even exceeding the potency of established drugs like sunitinib. For example, compound 67a, an indole derivative, showed an IC50 of 0.078 ± 0.003 μM against VEGFR-2. nih.gov

Furthermore, isatin (B1672199) derivatives, which contain an indole ring, have also demonstrated significant VEGFR-2 inhibitory activity. Two such derivatives, compounds 46 and 47, exhibited remarkable potency with IC50 values of 69.1 nM and 85.8 nM, respectively. nih.gov The structure-activity relationship (SAR) studies indicate that the presence and position of substituents on the indole ring and associated moieties are critical for potent inhibition. For example, the presence of a fluoro group at specific positions on an associated phenyl ring can lead to potent anti-VEGFR-2 activity. nih.gov

Table 1: VEGFR-2 Inhibition by Selected Indole Derivatives

| Compound Class/Derivative | Target | IC50 Value | Reference |

| 2-Oxoindolin-3-ylidene (Compound 67a) | VEGFR-2 | 0.078 ± 0.003 μM | nih.gov |

| Isatin Derivative (Compound 46) | VEGFR-2 | 69.1 nM | nih.gov |

| Isatin Derivative (Compound 47) | VEGFR-2 | 85.8 nM | nih.gov |

| Difluorophenyl Analog (Compound 1) | VEGFR-2 | 0.0070 μM | nih.gov |

Monoamine Reuptake Inhibition Profile of Structurally Related Indoles

Monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), play crucial roles in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins. Inhibition of this reuptake process can elevate synaptic concentrations of monoamines, a mechanism central to the action of many antidepressant and psychoactive drugs. researchgate.net

Indole derivatives have been investigated as inhibitors of monoamine reuptake. A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols were discovered to be potent monoamine reuptake inhibitors. drugbank.com Specifically, the (2R,3S)-isomer was identified as a potent norepinephrine reuptake inhibitor with an IC50 of 28 nM. drugbank.com This compound demonstrated excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter. drugbank.com

Furthermore, a series of indole and benzofuran (B130515) derivatives were synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines. nih.gov Many of these derivatives were found to be selective MAO-B inhibitors, with inhibitory constants (Ki) in the nanomolar to micromolar range. nih.gov For instance, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was a potent MAO-B inhibitor with a Ki value of 0.03 μM and was 99-fold more selective for the B isoform. nih.gov While distinct from reuptake inhibition, MAO inhibition also leads to increased monoamine levels.

Studies on indole-5,6-dicarbonitrile derivatives have also shown them to be potent inhibitors of both MAO-A and MAO-B. nih.govresearchgate.net Two pyrrolo[3,4-f]indole-5,7-dione derivatives, 4g and 4d, inhibited MAO-A and MAO-B with IC50 values of 0.250 μM and 0.581 μM, respectively. nih.gov

Table 2: Monoamine Transporter and Oxidase Inhibition by Selected Indole Derivatives

| Compound/Derivative | Target | IC50/Ki Value | Selectivity | Reference |

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter | 28 nM (IC50) | 13-fold over Serotonin Transporter | drugbank.com |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 μM (Ki) | 99-fold over MAO-A | nih.gov |

| Pyrrolo[3,4-f]indole-5,7-dione (4g) | MAO-A | 0.250 μM (IC50) | - | nih.gov |

| Pyrrolo[3,4-f]indole-5,7-dione (4d) | MAO-B | 0.581 μM (IC50) | - | nih.gov |

Phospholipase A2 Inhibition by Indole Compounds

Phospholipase A2 (PLA2) enzymes are involved in the inflammatory process by producing precursors to various pro-inflammatory lipids. acs.org Specifically, human non-pancreatic secretory phospholipase A2 (hnps-PLA2) has been found at elevated levels in several pathological conditions, making it a therapeutic target. acs.org

A broad screening program identified indole-containing compounds as inhibitors of hnps-PLA2. acs.org This led to the development of a series of indole-3-acetamides and related compounds. acs.org Structure-activity relationship studies, aided by X-ray crystallography of inhibitor-enzyme complexes, guided the optimization of these compounds. acs.org

Further research led to the development of indole-3-glyoxamides as more potent inhibitors of hnps-PLA2. nih.gov It was discovered that indole-3-glyoxamides with a 4-oxyacetic acid substituent had optimal inhibitory activity. nih.gov These compounds represented an improvement in potency over the initial indole-3-acetamide (B105759) series. nih.gov One such compound, LY315920, was selected for further clinical evaluation as an hnps-PLA2 inhibitor. nih.gov

Table 3: Inhibition of Human Non-pancreatic Secretory Phospholipase A2 by Indole Derivatives

| Compound Class | Target | Key Structural Feature for Activity | Outcome | Reference |

| Indole-3-acetamides | hnps-PLA2 | - | Identified as lead compounds for inhibition. | acs.org |

| Indole-3-glyoxamides | hnps-PLA2 | 4-oxyacetic acid substituent on the indole ring. | Improved potency over indole-3-acetamides. | nih.gov |

| LY315920 (an indole-3-glyoxamide) | hnps-PLA2 | Optimized indole-3-glyoxamide structure. | Selected for clinical evaluation. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Specific Structural Modifications with Observed Biological Efficacy

Modifications to both the indole (B1671886) ring and the propanediol (B1597323) side chain of 3-(1H-indol-4-yloxy)-1,2-propanediol have profound effects on the biological efficacy of the resulting molecules. The transformation of the 1,2-propanediol moiety into a 3-alkylamino-2-hydroxypropoxy side chain is a critical step in converting the precursor into a potent beta-adrenergic antagonist.

The Indole Scaffold: The indole nucleus itself is a crucial component for receptor interaction. Molecular modeling studies of related compounds, such as Bopindolol and its metabolites, suggest that the indole functional group can engage in hydrophobic interactions with amino acid residues like Leu237 and Pro236 within the binding sites of β1-adrenoceptors. nih.gov Furthermore, the nature and position of substituents on the indole ring can modulate activity. For instance, in a series of indazoloxypropanolamines, which are isosteres of Pindolol, substitution on the N-1 position of the indazole nucleus with a methyl group led to significant antiarrhythmic activity, which was well-correlated with β1-affinity. nih.gov In contrast, replacing the methyl group with a phenyl group resulted in reduced antiarrhythmic activity. nih.gov This highlights the sensitivity of the receptor to the steric and electronic properties of substituents on the heterocyclic ring.

The Propanediol Scaffold: The conversion of the 1,2-propanediol to a 2-hydroxy-3-alkylaminopropoxy side chain is a hallmark of aryloxypropanolamine beta-blockers. The nature of the alkyl substituent on the nitrogen atom is a key determinant of potency and selectivity. A branched alkyl group, such as an isopropyl or tert-butyl group, on the terminal amino nitrogen is generally required for potent beta-blockade.

In a study of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, a derivative of the core scaffold, all tested compounds demonstrated a significant decrease in blood pressure and possessed antiarrhythmic activity, underscoring the importance of the aminopropanol (B1366323) side chain in conferring these biological effects.

| Compound/Modification | Structural Change | Observed Biological Efficacy | Reference |

|---|---|---|---|

| Pindolol Precursor | -CH(OH)CH2OH (Propanediol) | Serves as a synthetic precursor. | researchgate.net |

| Pindolol | -CH(OH)CH2NHCH(CH3)2 | Potent non-selective beta-blocker with intrinsic sympathomimetic activity. | nih.govpatsnap.com |

| N-1 Methylated Indazole Isostere | Indole replaced with N-1 methylindazole | Significant antiarrhythmic activity and β1-affinity. | nih.gov |

| N-1 Phenylated Indazole Isostere | Indole replaced with N-1 phenylindazole | Reduced antiarrhythmic activity compared to the N-1 methyl derivative. | nih.gov |

Rational Design Principles for Optimizing Bioactivity and Selectivity

The rational design of derivatives of this compound is guided by established principles for beta-adrenergic receptor ligands. The primary goal is often to enhance affinity for the target receptor while improving selectivity over other receptor subtypes to minimize off-target effects.

Key design strategies include:

Modification of the N-Alkyl Substituent: As previously mentioned, a branched alkyl group on the amino nitrogen is crucial for high beta-adrenergic affinity. The size and nature of this group can also influence selectivity.

Aromatic Ring Substitution: Substitution on the indole ring can be exploited to fine-tune activity and selectivity.

Isosteric Replacement: Replacing the indole ring with other heterocyclic systems, such as indazole, can lead to compounds with altered pharmacological profiles. nih.gov

Computational approaches, including molecular modeling, play a significant role in the rational design process. By simulating the binding of ligands to receptor models, it is possible to predict which modifications are likely to enhance binding affinity and selectivity. For example, molecular modeling of Bopindolol has suggested potential hydrogen bonding and hydrophobic interactions with specific amino acid residues in the β1-adrenoceptor. nih.gov

Stereochemical Influence on Pharmacological Profiles and Receptor Binding

The propanediol side chain of this compound contains a chiral center at the C-2 position. The stereochemistry at this position has a profound impact on the pharmacological activity of the resulting beta-blockers.

Racemic 3-(4-indolyloxy)-1,2-propanediol can be effectively resolved into its (S)- and (R)-enantiomers. researchgate.net This separation is crucial because the biological activity of the subsequent Pindolol derivative resides predominantly in one enantiomer.

For Pindolol, the (S)-enantiomer is the active form responsible for both its β-adrenergic receptor blocking activity and its 5-HT1A receptor antagonism. The (R)-enantiomer is significantly less active at these receptors. This stereoselectivity is a common feature of aryloxypropanolamine beta-blockers and arises from the specific three-dimensional arrangement of the functional groups that interact with the chiral environment of the receptor's binding pocket.

The differential activity of the enantiomers underscores the importance of stereochemistry in drug design and the need for stereoselective synthesis or resolution to produce therapeutically effective and safe medications.

| Enantiomer | Receptor Interaction | Pharmacological Effect | Reference |

|---|---|---|---|

| (S)-Pindolol | High affinity for β-adrenergic and 5-HT1A receptors. | Primary contributor to beta-blockade and 5-HT1A antagonism. | patsnap.com |

| (R)-Pindolol | Significantly lower affinity for β-adrenergic and 5-HT1A receptors. | Minimal contribution to the primary pharmacological activities. | patsnap.com |

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) in Structural and Spectroscopic Predictions (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and properties of molecules, including their geometries and spectroscopic characteristics. In the context of 3-(1H-Indol-4-yloxy)-1,2-propanediol and its derivatives like Pindolol, DFT calculations are instrumental in elucidating their conformational preferences and predicting their Nuclear Magnetic Resonance (NMR) spectra.

A conformational analysis of Pindolol using DFT (B3LYP) and other computational methods has shown that the most stable conformers are characterized by an extended backbone structure, which minimizes steric hindrance between the indole (B1671886) ring and the side chain. researchgate.net This study highlights the importance of the two backbone dihedral angles in defining the relative position of the indole ring to the side chain. researchgate.net Furthermore, intramolecular hydrogen bonds involving the hydroxyl and amine groups were identified as crucial for defining the molecule's geometry. researchgate.net

Table 1: Representative Theoretical vs. Experimental Chemical Shift Data (Hypothetical for this compound based on similar structures)

| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) (DFT/B3LYP/6-31G*) |

| C2 (Indole) | 122.1 | 122.5 |

| C3 (Indole) | 101.5 | 101.9 |

| C4 (Indole) | 153.8 | 154.2 |

| C7a (Indole) | 135.9 | 136.3 |

| C1' (Propanediol) | 70.8 | 71.1 |

| C2' (Propanediol) | 71.5 | 71.9 |

| C3' (Propanediol) | 63.9 | 64.2 |

Note: This table is for illustrative purposes and does not represent actual published data for this specific compound.

Machine Learning Approaches for NMR Data Analysis and High-Throughput Structure Validation

The integration of machine learning (ML) with NMR spectroscopy is a rapidly advancing field that promises to accelerate the process of structure elucidation and validation. frontiersin.orgchemrxiv.org ML models can be trained on large datasets of known structures and their corresponding NMR spectra to predict chemical shifts for new compounds with remarkable speed and accuracy. nrel.govresearchgate.net

For a compound like This compound , ML can be applied in several ways. For instance, a trained neural network could predict its ¹H and ¹³C NMR spectra based on its 2D structure, providing a rapid initial assessment. Furthermore, ML algorithms can be used for the high-throughput validation of related compounds synthesized in a drug discovery program. By comparing the experimental spectra of a library of derivatives with ML-predicted spectra, researchers can quickly identify successfully synthesized compounds and flag potential inconsistencies.

While specific applications of ML for the NMR analysis of This compound have not been reported, the general methodologies are well-suited for this purpose. Transformer-based models, for example, have shown the ability to predict molecular structures directly from NMR spectra. chemrxiv.org Such approaches could significantly streamline the characterization of novel Pindolol precursors and analogues.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as This compound or its derivatives, to a biological target, typically a protein receptor. These methods are crucial for understanding the mechanism of action of drugs and for designing new molecules with improved binding affinity and selectivity.

Given that This compound is a direct precursor to Pindolol, a non-selective beta-blocker, its derivatives are expected to interact with beta-adrenergic receptors. nih.govnih.gov Molecular docking studies on Pindolol have been performed to understand its binding to the β2-adrenergic receptor. nih.govresearchgate.net These studies reveal key interactions, such as the role of the conserved aspartate on helix 3 in anchoring the amino group of the ligand. nih.gov

MD simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the receptor upon binding, shedding light on the activation or inhibition mechanism. For instance, simulations have shown that the binding of a partial agonist like Pindolol induces structural changes in the receptor that are intermediate between those caused by a full agonist and an antagonist. nih.gov

Table 2: Key Interacting Residues in the Binding of Pindolol to the β2-Adrenergic Receptor

| Interacting Residue | Type of Interaction |

| Asp113 (Helix 3) | Ionic Interaction with the protonated amine |

| Asn312 (Helix 7) | Hydrogen bond with the hydroxyl group |

| Ser203, Ser204, Ser207 (Helix 5) | Hydrogen bonds with the hydroxyl and ether oxygen |

| Phe290 (Helix 6) | Hydrophobic interaction with the indole ring |

Note: This table is based on published molecular docking studies of Pindolol.

In Silico Screening and Virtual Drug Discovery for Novel Biological Activities

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. crsp.dznih.govnih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening.

For a molecule like This compound , virtual screening could be employed to explore potential new biological activities beyond its role as a beta-blocker precursor. A library of compounds containing the indol-4-yloxy-propanediol scaffold could be screened against a panel of different receptors or enzymes to identify potential new targets. For example, a virtual screening campaign could assess the binding of these compounds to other G-protein coupled receptors or to various kinases, which are important targets in cancer therapy. crsp.dz

The process typically involves generating 3D structures of the compounds in the library and then using molecular docking algorithms to predict their binding affinity to the target protein. mdpi.com The top-scoring compounds can then be selected for experimental validation. This strategy allows for the rapid identification of promising lead compounds for the development of new drugs with novel mechanisms of action. crsp.dz

Future Research Directions and Therapeutic Potential

Advancements in Green Chemistry and Sustainable Synthetic Routes for 3-(1H-Indol-4-yloxy)-1,2-propanediol

The multi-step chemical synthesis of this compound and its derivatives traditionally involves processes that may not align with modern principles of green chemistry. Future research is increasingly focused on developing more sustainable and environmentally benign synthetic pathways.

A primary area of advancement lies in the adoption of biocatalysis. nih.gov The synthesis of related chiral beta-blockers has successfully employed enzymes like lipases and alcohol dehydrogenases for stereoselective transformations. nih.govresearchgate.net For this compound, lipase-catalyzed kinetic resolution could be a key strategy. This method can selectively acylate one enantiomer of the racemic diol, allowing for the separation of the (R) and (S) forms with high enantiomeric purity. nih.govresearchgate.net Such enzymatic methods often proceed under mild conditions, reduce the need for hazardous reagents and solvents, and minimize waste production. mdpi.com

Another green approach involves the chemoenzymatic synthesis starting from readily available precursors. rsc.org For instance, developing a route that utilizes a single non-racemic key precursor, prepared through biocatalysis, could streamline the synthesis of not just Pindolol but a range of related analogs, making the process more efficient and cost-effective from an industrial standpoint. rsc.org Research into the use of alternative, greener solvents and renewable starting materials will also be crucial in reducing the environmental footprint of synthesizing this valuable compound.

Comprehensive Pharmacological Profiling and Deeper Target Identification for this Compound and its Enantiomers

While this compound is primarily known as a precursor to Pindolol, its own pharmacological profile remains largely unexplored. nih.gov Pindolol itself is a non-selective beta-adrenergic antagonist and a 5-HT1A receptor antagonist. wikipedia.orgnih.gov The therapeutic effects are enantiomer-dependent; the (S)-enantiomer is responsible for the potent beta-blocking activity, while the (R)-enantiomer interacts with serotonin (B10506) receptors. nih.gov This stereoselectivity strongly suggests that the individual enantiomers of this compound could possess distinct biological activities that warrant investigation.

Future research should undertake a comprehensive pharmacological screening of both the racemic mixture and the isolated (R)- and (S)-enantiomers of the diol. This would involve a battery of in vitro binding and functional assays against a wide panel of receptors, enzymes, and ion channels, particularly those in the adrenergic and serotonergic systems.

Given that the indole (B1671886) nucleus is a "privileged scaffold" found in many biologically active compounds, it is plausible that this compound could interact with unforeseen targets. nih.govmdpi.com Deeper target identification studies, perhaps using chemical proteomics or affinity-based probes, could uncover novel protein interactions, revealing new therapeutic possibilities for this compound beyond its connection to Pindolol.

Design and Synthesis of Novel Analogs with Enhanced Selectivity, Potency, and Favorable Pharmacokinetic Profiles

The structural backbone of this compound offers multiple points for chemical modification to create a library of novel analogs. The goal of such synthetic efforts would be to develop new chemical entities with improved pharmacological properties, such as enhanced potency, greater selectivity for a specific receptor subtype, or a more favorable pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Key modification sites include the indole ring, the propanediol (B1597323) side chain, and the terminal amino group (once synthesized into a Pindolol-like structure). For example, substitutions on the indole ring could modulate lipophilicity and receptor-binding affinity. nih.gov Altering the linker between the indole and the propanediol moiety, or modifying the diol itself, could also influence biological activity.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can play a pivotal role in rationally designing these new analogs. nih.gov By simulating the interaction between potential new molecules and their target receptors, researchers can prioritize the synthesis of compounds most likely to succeed, saving time and resources. nih.gov The synthesis of these novel analogs, guided by both computational and pharmacological data, could lead to the discovery of next-generation therapeutics for cardiovascular diseases, neurological disorders, and beyond. nih.govnih.gov

Integration of Systems Biology and Omics Technologies in Understanding Compound Action and Effects

To gain a holistic understanding of how this compound and its future analogs affect biological systems, integrating systems biology and "omics" technologies is essential. frontlinegenomics.com Rather than focusing on a single target, this approach examines the global changes a compound induces across the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). nih.gov

For instance, treating cells or animal models with the compound and its enantiomers followed by RNA-sequencing could reveal all the genes whose expression is altered, pointing towards the biological pathways being modulated. frontlinegenomics.com Metabolomics could identify changes in cellular metabolites, providing a functional readout of the compound's effects on cellular biochemistry. nih.gov This pharmaco-omic strategy has been successfully applied to understand the mechanisms of other drugs acting on the serotonergic system, like SSRIs. nih.gov

This multi-omics data can then be integrated using bioinformatics and computational biology to build network models of the compound's mechanism of action. nih.gov This approach can help identify not only the primary targets but also off-target effects, polypharmacological actions (interacting with multiple targets), and potential biomarkers for predicting therapeutic response or toxicity. Such a deep, system-level understanding is invaluable for modern drug discovery and development, paving the way for more personalized and effective treatments derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-Indol-4-yloxy)-1,2-propanediol, and how can reaction conditions be optimized to minimize impurity formation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between indol-4-ol and epoxide derivatives of 1,2-propanediol. To minimize impurities like (2RS)-1-chloro-3-(1H-indol-4-yloxy)propan-2-ol (CAS 130115-66-1), reaction parameters such as temperature (controlled between 40–60°C), solvent polarity (use of aprotic solvents like DMF), and stoichiometric ratios must be optimized. Purification via preparative HPLC with C18 columns and validation against reference standards (e.g., Imp. D(EP), CAS 61212-32-6) ensures purity ≥98% .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC-UV/Vis : Use a reverse-phase C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) with impurity profiling against pharmaceutical reference standards (e.g., Imp. F(EP), CAS 130115-66-1) .

- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm the indole-4-oxy linkage (δ 7.2–7.8 ppm for aromatic protons) and diol backbone (δ 3.4–4.1 ppm for glycol protons) .

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]+: 238.11) validates molecular weight and fragmentation patterns .

Q. How does the structural configuration of this compound influence its stability under different storage conditions?

- Methodological Answer : The diol moiety increases hygroscopicity, necessitating storage in anhydrous conditions (-20°C under nitrogen). Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months reveal degradation products like 1H-indol-4-ol (CAS 2380-94-1), detectable via LC-MS. Use of antioxidants (e.g., BHT) in formulations reduces oxidative degradation .

Advanced Research Questions

Q. What metabolic pathways are implicated in the biodegradation of this compound in microbial systems?

- Methodological Answer : Anaerobic metabolism in Salmonella typhimurium involves enzymatic cleavage of the propanediol backbone, yielding intermediates like propionaldehyde and terminal products (n-propanol and propionate). Isotopic labeling (e.g., C-1,2-propanediol) coupled with GC-MS tracks metabolic flux. The indole group may inhibit cytochrome P450 enzymes, requiring tailored LC-MS/MS methods for metabolite identification .

Q. How do solvent interactions affect the diffusion properties of this compound in aqueous solutions?

- Methodological Answer : The indole moiety reduces diffusion coefficients () in 1,2-propanediol-based solvents due to π-π stacking interactions. Predictive models like the Data-Driven Mixture Contribution Model (MCM) show large relative errors (~1339%) in diffusion predictions for aromatic-propanediol systems, necessitating empirical validation via pulsed-field gradient NMR .

Q. What chiral resolution techniques are essential for determining enantiomeric purity in synthetic batches of this compound?

- Methodological Answer : Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) resolves (R)- and (S)-enantiomers. Validate via spiking with enantiopure standards and circular dichroism (CD) spectroscopy. Contradictory data may arise from racemization during synthesis, requiring kinetic studies under varying pH (4–9) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for epoxide ring-opening reactions. Solvent effects (e.g., dielectric constant of DMF) are incorporated via the Polarizable Continuum Model (PCM). Experimental validation uses kinetic profiling (e.g., Arrhenius plots) to correlate activation energy (Ea) with computational predictions .

Key Research Challenges

- Contradiction Resolution : Discrepancies in enantiomeric purity data require multi-technique validation (HPLC, CD, X-ray crystallography).

- Metabolic Tracking : Use C-labeled analogs to distinguish host vs. microbial degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.